molecular formula C7H5BrN2 B14905249 5-Bromo-6-ethynylpyridin-2-amine

5-Bromo-6-ethynylpyridin-2-amine

Cat. No.: B14905249
M. Wt: 197.03 g/mol
InChI Key: BWBLXZQSKATCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Bromo-6-ethynylpyridin-2-amine can be achieved through several routes. One common method involves the bromination of 6-ethynylpyridin-2-amine using bromine or a brominating agent under controlled conditions . The reaction typically requires an organic solvent and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-6-ethynylpyridin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-ethynylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethynylpyridin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-6-ethynylpyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromine and ethynyl groups, which confer specific reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

5-bromo-6-ethynylpyridin-2-amine

InChI

InChI=1S/C7H5BrN2/c1-2-6-5(8)3-4-7(9)10-6/h1,3-4H,(H2,9,10)

InChI Key

BWBLXZQSKATCCC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=N1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.